molecular formula C13H13N5 B11872731 n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5334-51-0

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11872731
CAS No.: 5334-51-0
M. Wt: 239.28 g/mol
InChI Key: DPCVGXVTZUOCAZ-UHFFFAOYSA-N
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Description

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 1-phenyl-3-(2-chloroethyl)urea in the presence of a base, followed by cyclization to form the pyrazolopyrimidine core . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different functional groups attached to the core structure .

Scientific Research Applications

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting cellular processes such as proliferation and survival . This makes it a promising candidate for cancer therapy.

Properties

CAS No.

5334-51-0

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H13N5/c1-2-14-12-11-8-17-18(13(11)16-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,16)

InChI Key

DPCVGXVTZUOCAZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

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